Superior Gelation Selectivity and Visual Response for TATP Explosive Detection vs. Carboxylic Acid Precursor
The derivative of 6-Naphthamide, 2-amino- (6-amino-2-naphthamide) was used as a key building block to synthesize a disulfide-bridged bis-naphthamide gelator. This gelator, when subjected to thiol-to-disulfide oxidation triggered by triacetone triperoxide (TATP), induced a quantifiable solution-to-gel phase transition. This visual transition occurred only in the presence of the specific 2,6-disubstituted naphthamide scaffold, whereas reagents lacking this scaffold (e.g., simple thiols or non-naphthamide disulfides) did not produce a stable gel. The critical gelation concentration (CGC) for the gelator derived from 6-Naphthamide, 2-amino- is reported, allowing direct comparison to non-naphthamide gelators [1]. This demonstrates a functional advantage over its direct synthetic precursor, 6-amino-2-naphthoic acid, which cannot be directly used as a gelator.
| Evidence Dimension | Gelation selectivity and visual detection limit for TATP |
|---|---|
| Target Compound Data | The gelator derived from 6-Naphthamide, 2-amino- enabled visual detection of TATP without any instrumentation [1]. |
| Comparator Or Baseline | Precursor 6-amino-2-naphthoic acid (no gelation capacity) and simple disulfide gelators (no specific TATP response) [1]. |
| Quantified Difference | The study demonstrates a functional switch from non-gelator to gelator through specific derivatization of the naphthamide scaffold. The gelation is a unique, visually observable 'yes/no' response to TATP. |
| Conditions | Solution-state gelation assay at ambient temperature; TATP model system. |
Why This Matters
For procurement in sensing material design, the 6-Naphthamide, 2-amino- scaffold provides a unique entry point to functional gelators that its non-amidated precursor cannot, directly impacting the feasibility of developing portable, instrument-free explosive sensors.
- [1] Chen, J.; Wu, W.; McNeil, A. J. Detecting a peroxide-based explosive via molecular gelation. Chem. Commun., 2012, 48, 7310-7312. DOI: 10.1039/C2CC33486K View Source
